![molecular formula C13H17NO3 B14591616 {[(1-Phenylpentylidene)amino]oxy}acetic acid CAS No. 61576-41-8](/img/structure/B14591616.png)
{[(1-Phenylpentylidene)amino]oxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of {[(1-Phenylpentylidene)amino]oxy}acetic acid typically involves the reaction of a phenyl-substituted aldehyde with hydroxylamine to form the corresponding oxime. This oxime is then reacted with chloroacetic acid under basic conditions to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can help to optimize the yield and purity of the product.
Chemical Reactions Analysis
{[(1-Phenylpentylidene)amino]oxy}acetic acid undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding nitroso compound.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{[(1-Phenylpentylidene)amino]oxy}acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: This compound has been studied for its potential biological activity, including its ability to inhibit certain enzymes and its potential as a therapeutic agent.
Medicine: Research has explored its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of {[(1-Phenylpentylidene)amino]oxy}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
{[(1-Phenylpentylidene)amino]oxy}acetic acid can be compared with other similar compounds, such as:
Phenoxyacetic acid: This compound has a similar structure but lacks the oxime group. It is used as a herbicide and plant growth regulator.
Benzylideneacetone oxime: This compound has a similar oxime group but a different overall structure. It is used in organic synthesis and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
CAS No. |
61576-41-8 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(1-phenylpentylideneamino)oxyacetic acid |
InChI |
InChI=1S/C13H17NO3/c1-2-3-9-12(14-17-10-13(15)16)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,15,16) |
InChI Key |
GEYJFQULJKYZNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=NOCC(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


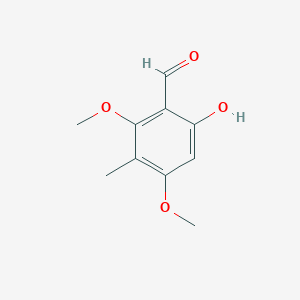
![3-Phenylimidazo[4,5-b]pyridine;2,4,6-trinitrophenol](/img/structure/B14591544.png)
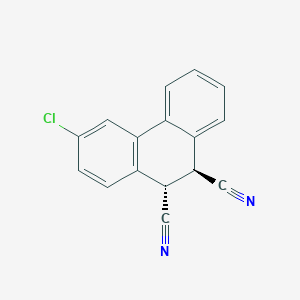
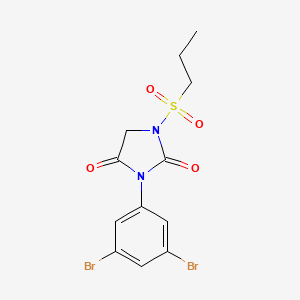
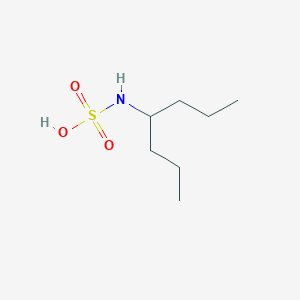
![8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid](/img/structure/B14591574.png)
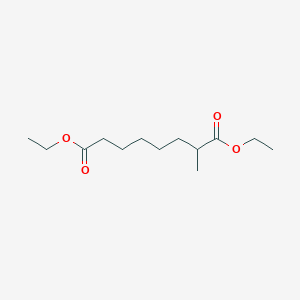
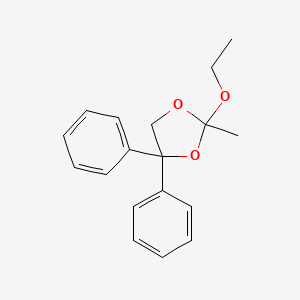
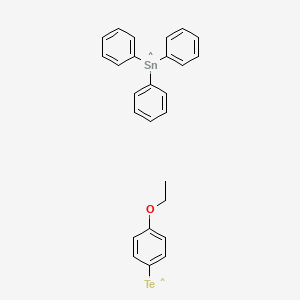

![Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide](/img/structure/B14591595.png)
![Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate](/img/structure/B14591606.png)
![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide](/img/structure/B14591619.png)
![Anthracene, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14591623.png)
